5-benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
説明
特性
IUPAC Name |
5-benzyl-7-(4-fluorobenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FNO4/c25-17-8-6-16(7-9-17)23(27)19-13-26(12-15-4-2-1-3-5-15)20-11-22-21(29-14-30-22)10-18(20)24(19)28/h1-11,13H,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOAPQQUEUFAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC4=CC=CC=C4)C(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with a benzylamine in the presence of a base.
Introduction of the Dioxolo Group: The dioxolo group is introduced via a cyclization reaction involving a suitable diol and an acid catalyst.
Fluorobenzoylation: The final step involves the acylation of the quinoline derivative with 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 5-benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic structure.
作用機序
The mechanism of action of 5-benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases, which are enzymes involved in DNA replication. Additionally, the fluorobenzoyl group can enhance binding affinity to specific receptors, modulating their activity.
類似化合物との比較
Substituent Variations
- BB72473 (7-(4-fluorobenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one): This compound shares the 7-(4-fluorobenzoyl) group and [1,3]dioxolo[4,5-g]quinolin-8-one core with the target compound but differs in the 5-position substituent (3-methylbenzyl vs. benzyl). Its molecular weight is 415.41 g/mol .
- 6-Benzo[1,3]dioxol-5-yl-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one (3b): Features a benzo[1,3]dioxol-5-yl group at position 6 and lacks the fluorobenzoyl moiety. Synthesized via Amberlyst-15®-mediated reactions, it demonstrates the structural flexibility of this class .
Functional Group Impact
- cytotoxic) .
Core Structure Variations: Chromenone vs. Quinolinone
- [1,3]Dioxolo[4,5-g]chromen-8-ones: Compounds like 7-benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one (4a) exhibit a chromenone core instead of quinolinone. The benzylidene substituent at position 7 correlates with high cytotoxicity (IC50 values in µM range against breast cancer cell lines) . In contrast, quinolinone derivatives may prioritize different biological targets due to electronic differences in the core structure.
Physicochemical and Electronic Properties
Computational Insights
LogP and Solubility
Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
*Estimated based on structural similarity to BB72473. †Calculated from molecular formula C19H14BrO6. ‡Molecular formula: C13H11NO6.
Q & A
Q. Advanced
- Cell Lines : Use hormone-responsive (MCF-7, T47D) and triple-negative (MDA-MB-231) breast cancer models .
- Assay Design :
How can solubility issues in biological assays be addressed?
Q. Advanced
- Co-Solvents : Use DMSO (final concentration ≤0.1% v/v) to dissolve the compound, followed by dilution in culture media .
- Nanoparticle Formulation : Encapsulation in PEGylated liposomes improves aqueous stability and bioavailability .
How to resolve contradictions in enzyme inhibition data across studies?
Advanced
Discrepancies may arise from:
- Assay Conditions : Variations in pH, ionic strength, or ATP concentration (for kinase assays). Standardize using recombinant enzymes under published protocols .
- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay sensitivity .
What computational methods predict binding modes with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
- Molecular Dynamics (MD) Simulations : GROMACS for assessing binding stability over 100 ns trajectories .
How to design derivatives for improved pharmacokinetic properties?
Q. Advanced
- LogP Optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce hydrophobicity (target LogP < 3) .
- Metabolic Stability : Replace labile esters with amides to resist hepatic hydrolysis .
Table 3: Pharmacokinetic Parameters of Analogues
| Derivative | LogP | t₁/₂ (hr, rat plasma) |
|---|---|---|
| Parent | 3.8 | 1.2 |
| -OH analogue | 2.1 | 4.5 |
What mechanistic insights explain its activity against neurodegenerative targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
